molecular formula C11H11IO6 B2659411 4-(Carboxymethoxy)-3-ethoxy-5-iodobenzoic acid CAS No. 713104-49-5

4-(Carboxymethoxy)-3-ethoxy-5-iodobenzoic acid

Cat. No.: B2659411
CAS No.: 713104-49-5
M. Wt: 366.107
InChI Key: BIHGJRYVNZKMLS-UHFFFAOYSA-N
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Description

4-(Carboxymethoxy)-3-ethoxy-5-iodobenzoic acid is a high-purity, multifunctional benzoic acid derivative designed for research applications. Its structure incorporates a carboxylic acid group, a carboxymethoxy ether linkage, an ethoxy group, and an iodine atom on a single aromatic ring, making it a versatile intermediate for chemical synthesis and material science. This compound is particularly valuable as a potential precursor in the synthesis of complex molecules, including hypervalent iodine reagents. Such reagents, derived from iodinated benzoic acids, are widely recognized as efficient, non-metallic, and recyclable oxidants in organic synthesis . Researchers can utilize the iodine atom and carboxylic acid groups for further functionalization, enabling its use in cross-coupling reactions or to create novel organocatalysts. The compound's dual carboxylic acid functionality suggests potential for coordination chemistry, such as in the construction of metal-organic frameworks (MOFs) or as a ligand for catalysts. The ethoxy and ether groups may also be leveraged to modify the solubility and electronic properties of target molecules. Safety and Handling: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic use. As with all chemicals of this nature, proper personal protective equipment should be worn. Avoid generating dusty conditions and use with adequate ventilation . Please note: The specific properties and full scope of applications for this compound are derived from its molecular structure and known uses of analogous compounds. Researchers are encouraged to consult the literature for the most current applications.

Properties

IUPAC Name

4-(carboxymethoxy)-3-ethoxy-5-iodobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11IO6/c1-2-17-8-4-6(11(15)16)3-7(12)10(8)18-5-9(13)14/h3-4H,2,5H2,1H3,(H,13,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIHGJRYVNZKMLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C(=O)O)I)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11IO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Carboxymethoxy)-3-ethoxy-5-iodobenzoic acid typically involves multiple steps. One common method is the esterification of 3-ethoxy-5-iodobenzoic acid with methanol in the presence of a strong acid catalyst, followed by hydrolysis to obtain the carboxymethoxy derivative. The reaction conditions often include refluxing the mixture to ensure complete esterification and subsequent hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(Carboxymethoxy)-3-ethoxy-5-iodobenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom or other substituents.

    Substitution: The iodine atom can be substituted with other groups such as halogens, alkyl, or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like sodium iodide in acetone or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce deiodinated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound is noted for its potential role in drug development, particularly in targeting specific biological pathways. One significant application involves its use in the degradation of MALT1 (Mucosa-associated lymphoid tissue lymphoma translocation protein 1), which is implicated in various cancers and autoimmune diseases. The compound has been highlighted in patent literature as a promising agent for MALT1 degradation, suggesting its utility in therapeutic strategies against these conditions .

Synthetic Methodologies

4-(Carboxymethoxy)-3-ethoxy-5-iodobenzoic acid serves as a versatile intermediate in organic synthesis. Its structure allows for various derivatizations, making it valuable in the preparation of other complex molecules. For example, it can be utilized to synthesize hypervalent iodine compounds, which are important reagents in organic synthesis for oxidations and other transformations . The compound's ability to undergo solvolytic functionalization under mild conditions enhances its appeal for synthetic chemists looking for efficient pathways to new chemical entities.

Table 1: Synthetic Pathways Involving this compound

Reaction TypeConditionsProduct Type
Solvolytic FunctionalizationMild temperature, aqueous conditionsHypervalent iodine derivatives
OxidationAqueous solution with Oxone®Various oxidized products
Ligand ExchangeDehydrated protic solventDerivatized benziodoxole compounds

Research Tool in Biological Studies

The compound's structural features make it an effective probe in biological studies, particularly in imaging techniques. For instance, derivatives of iodo-substituted benzoic acids have been explored as potential agents for SPECT imaging, which is crucial for visualizing biological processes in vivo . The incorporation of iodine enhances the imaging capabilities due to its favorable nuclear properties.

Case Studies and Research Findings

Several studies have highlighted the practical applications of this compound:

  • MALT1 Targeting : Research indicates that compounds similar to this compound can effectively degrade MALT1, showcasing their potential as therapeutic agents for treating cancers associated with this protein .
  • Synthetic Efficiency : A study demonstrated that using this compound as a precursor allowed for the efficient synthesis of various functionalized benzoic acids with high yields under microwave-assisted conditions, significantly reducing reaction times compared to traditional methods .
  • Imaging Applications : The development of radioiodinated derivatives has shown promise in Alzheimer's disease research, where they serve as probes for detecting amyloid plaques through SPECT imaging techniques .

Mechanism of Action

The mechanism of action of 4-(Carboxymethoxy)-3-ethoxy-5-iodobenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The carboxymethoxy and ethoxy groups can participate in hydrogen bonding and other interactions, while the iodine atom can influence the compound’s reactivity and binding affinity. These interactions can modulate various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Substituent Analysis and Molecular Properties

The table below compares key structural and physicochemical properties of 4-(Carboxymethoxy)-3-ethoxy-5-iodobenzoic acid with similar compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Positions) Key Features
Target Compound C₁₂H₁₅IO₆ 382.17 4-(Carboxymethoxy), 3-ethoxy, 5-iodo High solubility (carboxymethoxy), iodine for functionalization
4-Chloro-3-iodobenzoic acid C₇H₄ClIO₂ 294.46 4-chloro, 3-iodo Simpler structure; lacks ether groups, lower solubility
4-[(4-Chlorobenzyl)oxy]-3-ethoxy-5-iodobenzaldehyde C₁₆H₁₃ClIO₃ 437.63 4-(4-chlorobenzyloxy), 3-ethoxy, 5-iodo Aldehyde group for reactivity; bulky benzyloxy substituent
Methyl 4-amino-3-(benzyloxy)-5-iodobenzenecarboxylate C₁₆H₁₄INO₄ 411.19 4-amino, 3-benzyloxy, 5-iodo Amino group for nucleophilic reactions; ester functionality
3-Methoxy-4-methyl-5-phenoxybenzoic acid C₁₅H₁₄O₅ 274.27 3-methoxy, 4-methyl, 5-phenoxy Phenoxy group enhances aromaticity; lower molecular weight

Functional Group Impact

  • Carboxymethoxy Group : Unique to the target compound, this group enhances water solubility via hydrogen bonding and introduces a second carboxylic acid site for conjugation .
  • Iodine Atom : Provides a site for radiolabeling (e.g., in imaging agents) and alters electronic properties (electron-withdrawing effect) .

Research Findings and Trends

  • Synthetic Challenges : Introducing multiple substituents on benzoic acid requires careful optimization. For example, iodination at position 5 may require directing groups to prevent regioisomer formation .
  • Pharmacological Potential: Carboxymethoxy-containing compounds show promise in NSAID development (e.g., indomethacin derivatives), though the target compound’s bioactivity remains unexplored .
  • Material Science : Iodinated benzoic acids are used in liquid crystals and coordination polymers due to their heavy atom effect and structural rigidity .

Biological Activity

4-(Carboxymethoxy)-3-ethoxy-5-iodobenzoic acid (CAS No. 713104-49-5) is a benzoic acid derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H13I O4, with a molecular weight of approximately 330.13 g/mol. The compound features an iodinated aromatic ring, which is significant for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets in biological systems. The presence of the carboxymethoxy and ethoxy groups enhances its solubility and potential for receptor binding.

  • Target Interactions :
    • The iodinated aromatic structure may facilitate interactions with enzymes and receptors involved in metabolic processes.
    • The carboxylate group can participate in ionic interactions, enhancing binding affinity to target proteins.
  • Cellular Uptake :
    • The lipophilicity imparted by the ethoxy group may enhance cellular membrane penetration, allowing for increased bioavailability within cells.

Cytotoxicity Studies

In vitro studies have demonstrated that certain benzoic acid derivatives can induce cytotoxic effects in cancer cell lines. For example:

CompoundCell LineIC50 (µM)
This compoundK562 (Leukemia)TBD
Related Compound XMCF7 (Breast Cancer)TBD

These studies suggest that the compound may be evaluated further for its anticancer potential.

Case Studies

  • Study on Antitumor Activity : A study involving similar iodinated benzoic acids reported significant inhibition of tumor growth in xenograft models. The mechanism was linked to apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : Research has shown that benzoic acid derivatives can inhibit enzymes such as cyclooxygenase (COX), which plays a role in inflammation and cancer progression.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-(Carboxymethoxy)-3-ethoxy-5-iodobenzoic acid, and how can intermediates be characterized?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the benzoic acid core. For example, iodination can be achieved via electrophilic substitution using iodine monochloride (ICl) in acetic acid, while alkoxy groups are introduced via nucleophilic substitution or Mitsunobu reactions. Intermediate characterization requires NMR (¹H/¹³C) to confirm substitution patterns and LC-MS to verify molecular weight . Stability of intermediates (e.g., iodine-containing precursors) should be monitored under inert atmospheres to prevent decomposition .

Q. Which analytical techniques are most effective for confirming the purity and structure of this compound?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and elemental analysis are critical for verifying molecular composition. Purity can be assessed via HPLC using a C18 reverse-phase column with a mobile phase of acetonitrile/water (0.1% trifluoroacetic acid). Structural confirmation requires 2D NMR (COSY, HSQC) to resolve overlapping signals from ethoxy and carboxymethoxy groups .

Q. How does the stability of this compound vary under different storage conditions?

  • Methodological Answer : Stability studies should include accelerated degradation tests under varying pH, temperature, and light exposure. For iodine-containing compounds, degradation pathways (e.g., dehalogenation) can be tracked via LC-MS. Storage recommendations include amber vials at –20°C under argon to minimize hydrolysis and oxidation .

Advanced Research Questions

Q. What strategies can optimize the synthetic yield of this compound in multi-step reactions?

  • Methodological Answer : Design of Experiments (DoE) can identify critical parameters (e.g., reaction temperature, stoichiometry of iodination agents). For example, using N-iodosuccinimide (NIS) instead of ICl may improve regioselectivity. Reaction monitoring via in situ IR spectroscopy helps optimize reaction times and minimize byproducts .

Q. How can researchers investigate the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer : Radioligand binding assays (using ³H or ¹²⁵I isotopes) or surface plasmon resonance (SPR) can quantify affinity for targets like serotonin or dopamine receptors. Competitive binding studies require negative controls (e.g., unlabeled ligands) to validate specificity. Molecular docking simulations (using AutoDock Vina) can predict binding modes based on the compound’s substituent geometry .

Q. What computational methods are suitable for modeling the electronic effects of the iodine and carboxymethoxy substituents?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties (e.g., HOMO-LUMO gaps) and substituent effects on reactivity. Molecular dynamics simulations assess solvation effects and conformational stability in aqueous environments .

Q. How can researchers address contradictions in reported biological activity data for this compound?

  • Methodological Answer : Meta-analyses of existing data should account for variables like assay conditions (e.g., pH, buffer composition) and cell line variability. Orthogonal assays (e.g., functional cAMP assays vs. radioligand binding) can confirm mechanistic consistency. Reproducibility testing in independent labs is critical .

Q. What advanced chromatographic methods resolve trace impurities in iodinated benzoic acid derivatives?

  • Methodological Answer : Ultra-high-performance liquid chromatography (UHPLC) coupled with charged aerosol detection (CAD) enhances sensitivity for non-UV-active impurities. Ion-pair chromatography using tetrabutylammonium bromide improves separation of polar degradation products .

Q. How can green chemistry principles be applied to the synthesis of this compound?

  • Methodological Answer : Solvent selection guides (e.g., CHEM21) recommend replacing dichloromethane with cyclopentyl methyl ether (CPME) for etherifications. Catalytic methods (e.g., palladium-mediated cross-couplings) reduce stoichiometric waste. Life-cycle assessment (LCA) tools evaluate environmental impacts of iodine waste streams .

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